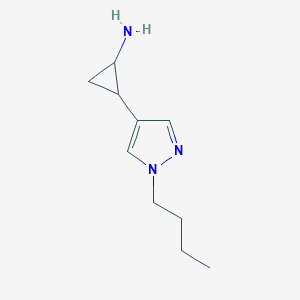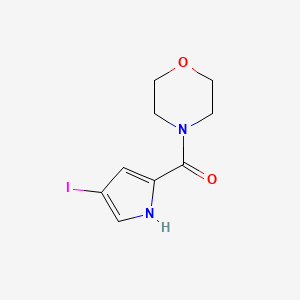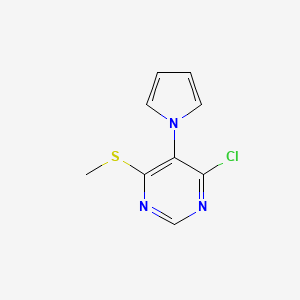
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes chlorophenyl, cyanopyridinyl, and trifluoromethylphenyl groups. Its diverse functional groups make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the cyanopyridinyl intermediate, followed by the introduction of the chlorophenyl groups through substitution reactions. The final step involves the formation of the acetamide linkage with the trifluoromethylphenyl group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of aromatic rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine under the influence of reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the cyanopyridinyl and trifluoromethylphenyl groups allows it to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application, but common targets include kinases, proteases, and other signaling molecules. The compound’s effects are mediated through its ability to alter the conformation and function of these targets, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetamide: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and reactivity.
N-(2-(trifluoromethyl)phenyl)acetamide: Lacks the cyanopyridinyl and chlorophenyl groups, leading to a different mechanism of action and applications.
4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridine: Lacks the thioacetamide linkage, affecting its chemical stability and reactivity.
Eigenschaften
Molekularformel |
C27H16Cl2F3N3OS |
|---|---|
Molekulargewicht |
558.4 g/mol |
IUPAC-Name |
2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C27H16Cl2F3N3OS/c28-17-11-9-16(10-12-17)24-13-19(18-5-1-3-7-22(18)29)20(14-33)26(35-24)37-15-25(36)34-23-8-4-2-6-21(23)27(30,31)32/h1-13H,15H2,(H,34,36) |
InChI-Schlüssel |
VVJYZCOTQJGERC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid](/img/structure/B11782348.png)






![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)




